molecular formula C4H5F3O2 B1295198 2,2,2-Trifluoroethyl acetate CAS No. 406-95-1

2,2,2-Trifluoroethyl acetate

Cat. No. B1295198
CAS RN: 406-95-1
M. Wt: 142.08 g/mol
InChI Key: ZOWSJJBOQDKOHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2,2-trifluoroethyl acetate can involve catalytic trifluoromethylation, as described in the first paper, where aryl- and vinylboronic acids are trifluoromethylated using a benzo[b]thiophenium triflate in the presence of a copper catalyst and collidine in ethyl acetate . Although this does not directly describe the synthesis of 2,2,2-trifluoroethyl acetate, it provides insight into the types of reactions that might be used to introduce trifluoromethyl groups into organic molecules.

Molecular Structure Analysis

The third paper provides an in-depth analysis of the molecular structure of 2,2,2-trifluoroethyl trifluoroacetate, which is a closely related compound to 2,2,2-trifluoroethyl acetate . The study uses electron-diffraction data, ab initio, and DFT calculations to determine that the molecule can exist in both anti, anti and anti, gauche conformations, with the anti, anti conformation being energetically preferred. This information is relevant as it gives an idea of the conformational flexibility and preferences of molecules with trifluoroethyl groups.

Chemical Reactions Analysis

The fourth paper discusses the exchange reactions of acetate ligands with trifluoroacetate groups in rhodium(II) compounds . This study highlights the reactivity of trifluoroacetate groups and their ability to participate in ligand exchange reactions, which could be relevant when considering the reactivity of 2,2,2-trifluoroethyl acetate in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-trifluoroethyl acetate are not directly reported in the provided papers. However, the third paper's analysis of 2,2,2-trifluoroethyl trifluoroacetate includes vibrational spectroscopy data and a discussion of the compound's behavior in different phases (gas, liquid, and solid) . This can provide some indirect information about the physical properties such as phase behavior and vibrational spectra that might be expected for 2,2,2-trifluoroethyl acetate.

Scientific Research Applications

Electrochemical Capacitors

2,2,2-Trifluoroethyl acetate and its analogs have been studied for their potential in enhancing the stability of electrochemical capacitors at higher voltages. Research conducted by Krause et al. (2021) demonstrated that fluorinated additives, including 2,2,2-trifluoroethyl analogs, could improve capacitor stability and retention of capacitance at voltages between 3.5 and 4.0 V. This suggests new strategies for increasing the operating limits of supercapacitors, thus enhancing their energy storage and compatibility with lithium-ion battery cells in hybrid configurations (Krause et al., 2021).

Mass Spectrometry Analysis

The compound has also been utilized in mass spectrometry studies. Fujishige et al. (1998) investigated the unimolecular decompositions of metastable ions produced from 2,2,2-trifluoroethyl acetate under electron impact. Their work contributes to the understanding of the behavior of this compound in mass-analyzed ion kinetic energy spectrometry and aids in the interpretation of mass spectral data (Fujishige et al., 1998).

Synthesis of Onium Salts

In the field of organic chemistry, Umemoto and Gotoh (1991) reported the synthesis of various 2,2,2-trifluoroethyl onium triflates using (2,2,2-trifluoroethyl)phenyliodonium triflate. This research illustrates the potential of 2,2,2-trifluoroethyl acetate derivatives in synthesizing complex organic salts, expanding the toolbox available for organic synthesis and chemical reactions (Umemoto & Gotoh, 1991).

Electrophilic Fluorination

Zhao and Hu (2012) explored the use of 2,2,2-trifluoroethyl acetate derivatives in the electrophilic fluorination of organoboronic acids and esters. This study sheds light on novel methods for introducing fluorinated moieties into organic molecules, which is significant in drug design and medicinal chemistry (Zhao & Hu, 2012).

Lithium-Ion Batteries

Doi et al. (2021) investigated 2,2,2-trifluoroethyl acetate-based electrolyte solutions for lithium-ion batteries. They found that these solutions offered improved charge/discharge performance for certain electrodes, highlighting the role of 2,2,2-trifluoroethyl acetate in developing more efficient energy storage solutions (Doi et al., 2021).

Safety And Hazards

2,2,2-Trifluoroethyl acetate is considered hazardous. It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors or spray mist . In case of contact, it is advised to rinse immediately with plenty of water and seek medical attention .

Future Directions

2,2,2-Trifluoroethyl acetate has been used as an electrolyte solvent for lithium-ion batteries . The electrode reaction was markedly improved when a small amount of ethylene carbonate (EC) was added into the LiTFSA/TFEAc solution, which demonstrated a high-rate charge/discharge performance superior to that of the conventional carbonate-based Li-ion battery electrolyte . This suggests potential future directions for the use of 2,2,2-Trifluoroethyl acetate in improving the performance of lithium-ion batteries.

properties

IUPAC Name

2,2,2-trifluoroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWSJJBOQDKOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193609
Record name 2,2,2-Trifluoroethyl acetate
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Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl acetate

CAS RN

406-95-1
Record name 2,2,2-Trifluoroethyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoroethyl acetate
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URL https://www.drugbank.ca/drugs/DB14629
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Record name 2,2,2-Trifluoroethyl acetate
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Record name 2,2,2-Trifluoroethyl Acetate
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Record name 2,2,2-TRIFLUOROETHYL ACETATE
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Synthesis routes and methods I

Procedure details

85 g (0.85 mol) of trifluoroethanol and 80 ml of diethyl ether were poured to a four-neck flask of 2 liter, and further 129 g (1.27 mmol/1.49 eq) of triethylamine was added thereto. Then, the resultant mixture was ice-cooled and stirred while dropping a solution diluting 100 g (1.27 mol/1.49 eq) of acetyl chloride with 80 ml of diethyl ether by dropping funnel. While dropping, the temperature of the resultant reacted solution was kept between 27 to 35° C. The period of time for dropping was 20 minutes. After that, the resultant mixed solution was stirred for 1.5 hours at room temperature and 350 ml of water was added, then, the reaction was completed. Subsequently, an organic phase was separated by the separatory funnel and dried using magnesium sulfate. Thereafter, purification by distilling was conducted to obtain 88 g of 2,2,2-trifluoroethyl acetate (CH3COOCH2CF3) of which yield was 72.9%.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
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100 g
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reactant
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80 mL
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Quantity
350 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A pressure vessel containing 8009 g of powdered potassium acetate was heated to 140° C. and evacuated to a pressure of 0.4 mm Hg for 4 hrs. removing 87 grams of water and acetic acid. To the remaining potassium acetate (7922 g, 80.7 mols) 11,800 g of N-methyl-2-pyrrolidone (NMP) containing 10 parts per million water was added. Then 95 mols of CF3CH2Cl containing 62 parts per million water was also added. As the mixture was heated to 180° C., the pressure rose to about 200 pounds per square inch (psig). For the next 4.3 hours, as the pressure dropped, CF3CH2Cl was added as necessary to keep the pressure near 200 psig. A total of 14,350 g (121.1 mols) of CF3CH2Cl was added to the reactor. After another 6.1 hours at 180° C., the reaction pressure had fallen to 173 psig and appeared to be no longer dropping appreciably. The reaction vessel was cooled to near room temperature and filtered with the filtrate entering a still. The remaining liquid products were washed from the salts on the filter into the still with an additional 65.6 mols of CF3CH2Cl leaving behind 69.3 mols of potassium chloride (85.9% conversion of the potassium acetate) and 0.50 mol of potassium fluoride (0.24% loss based on the reacted CF3CH2Cl). The distillation yielded 111.5 mols of unreacted CF3CH2Cl and 66.1 mols of the CF3CH2O2CCH3 leaving behind 11,655 g of dry NMP to be reused.
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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8009 g
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7922 g
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0 (± 1) mol
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0 (± 1) mol
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95 mol
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0 (± 1) mol
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121.1 mol
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65.6 mol
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Quantity
69.3 mol
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0 (± 1) mol
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0.5 mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
S Sawayama, R Ochi, H Mimura… - The Journal of …, 2021 - ACS Publications
We report the characteristics of 2,2,2-trifluoroethyl acetate (TFEAc) as a new type of electrolyte solvent for lithium (Li)-ion batteries. TFEAc-based electrolyte solutions containing 1.0 mol …
Number of citations: 4 pubs.acs.org
S Kutsuna, L Chen, K Ohno, K Tokuhashi… - Atmospheric …, 2004 - Elsevier
Henry's law constants (H) and hydrolysis rate constants (k h ) of two fluorinated esters [CH 3 C(O)OCH 2 CF 3 and CF 3 C(O)OCH 3 ] were determined at 278–298K by a column-…
Number of citations: 27 www.sciencedirect.com
M Fujishige, Y Shiraishi, O Sekiguchi… - Journal of the Mass …, 1998 - jstage.jst.go.jp
The unimolecular decompositions of the metastable ions produced from 2, 2, 2-trifluoroethyl acetate, CH 3 COOCH 2 CF 3, 1,(M w: 142), 2, 2, 2-trifluoroethyl trifluoroacetate, CF 3 …
Number of citations: 6 www.jstage.jst.go.jp
S Kutsuna, L Chen, T Abe, J Mizukado… - Atmospheric …, 2005 - Elsevier
Henry's law constants of two fluorinated esters [CF 3 CH 2 OC(O)H and C 2 H 5 OC(O)CF 3 ] and four related non-fluorinated esters [CH 3 OC(O)H, C 2 H 5 OC(O)H, nC 3 H 7 OC(O)H …
Number of citations: 35 www.sciencedirect.com
T Doi, R Fujii, M Inaba - Journal of Applied Electrochemistry, 2021 - Springer
A nearly saturated 2,2,2-trifluoroethyl acetate (FEA)-based electrolyte solution has a low viscosity and delivers superior charge/discharge performance for LiNi 0.8 Co 0.1 Mn 0.1 O 2 (…
Number of citations: 4 link.springer.com
KA Smith, MC Smart, GKS Prakash… - ECS …, 2008 - iopscience.iop.org
The fluorinated esters 2, 2, 2-trifluoroethyl butyrate (TFEB), 2, 2, 2-trifluoroethyl acetate (TFEA), ethyl trifluoroacetate (ETFA), and methyl pentafluoropropionate (MPFP) are added to …
Number of citations: 47 iopscience.iop.org
SS Ribeiro, C Raminelli, ALM Porto - Journal of Fluorine Chemistry, 2013 - Elsevier
Enzymatic kinetic resolution of organofluorine rac-alcohols by CALB yielded (−)-(R)-2,2,2-trifluoro-1-phenylethanol (2a), (−)-(R)-1-(3-bromophenyl)-2,2,2-trifluoroethanol (2b), (−)-(R)-1-(…
Number of citations: 25 www.sciencedirect.com
M Komiyama, S Inoue - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
The hydrolysis of 2,2,2-trifluoroethyl 4-nitrobenzoate (1) was catalyzed by α-cyclodextrin at pH 8.6, 16 C. The reaction, involving the complex formation of 1 with α-cyclodextrin, …
Number of citations: 22 www.journal.csj.jp
LT Kanerva, P Csomós, O Sundholm, G Bernáth… - Tetrahedron …, 1996 - Elsevier
Ethyl esters of ten alicyclic β-aminocarboxylic acids were resolved by lipase catalysis in organic solvents. The resolution was based on acylation of the amino group at the R-stereogenic …
Number of citations: 110 www.sciencedirect.com
N Zientek, C Laurain, K Meyer, A Paul… - Magnetic …, 2016 - Wiley Online Library
Medium‐resolution nuclear magnetic resonance spectroscopy (MR‐NMR) currently develops to an important analytical tool for both quality control and process monitoring. In contrast to …

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